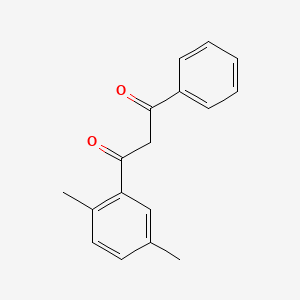
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- is an organic compound with the molecular formula C17H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- can be synthesized through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism by which 1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies .
類似化合物との比較
Similar Compounds
Propiophenone: An aryl ketone with a similar structure but different functional groups.
Acetophenone: Another aryl ketone, simpler in structure with only one ketone group.
Butyrophenone: A related compound with a longer carbon chain.
Uniqueness
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- is unique due to its dual ketone groups and specific aromatic substitutions. This structure provides distinct reactivity and applications compared to similar compounds .
特性
CAS番号 |
63250-29-3 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-13(2)15(10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChIキー |
RNKQXTNGHNLQBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


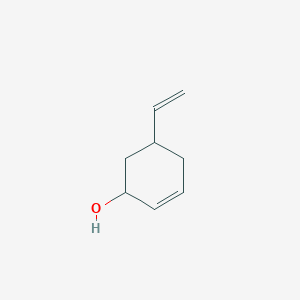

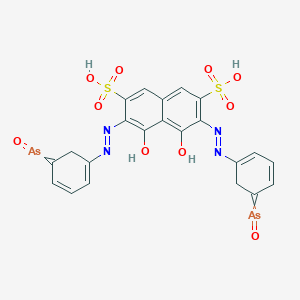
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)

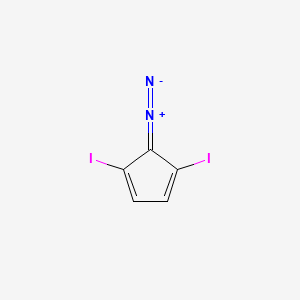
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)

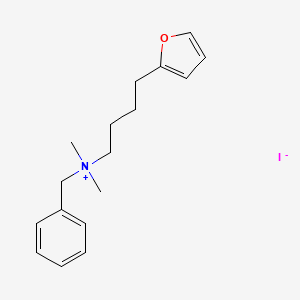
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
